molecular formula C22H24N2O4S3 B2476416 5-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide CAS No. 954722-66-8

5-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide

Cat. No.: B2476416
CAS No.: 954722-66-8
M. Wt: 476.62
InChI Key: BDFDRLYFICACEL-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolines (THIQ) are a significant class of isoquinoline alkaloids, which are natural products. THIQ-based compounds, both natural and synthetic, exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders . Thiophene is a five-membered ring with one sulfur atom and is an essential heterocyclic compound with various properties and applications .


Synthesis Analysis

The synthesis of THIQ derivatives has garnered significant attention due to their broad range of applications. Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .


Chemical Reactions Analysis

The chemical reactions involving THIQs and thiophenes are diverse and depend on the specific substituents present on the rings. Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .

Mechanism of Action

Target of Action

The compound, 5-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide, is a complex molecule with a structural motif of tetrahydroisoquinoline . Tetrahydroisoquinolines are known to be key fragments of a diverse range of alkaloids and bioactive molecules . .

Mode of Action

It’s known that tetrahydroisoquinoline derivatives can function as antineuroinflammatory agents . The compound might interact with its targets, causing changes that lead to its biological activities. More research is needed to elucidate the exact mode of action of this compound.

Biochemical Pathways

Given that tetrahydroisoquinoline derivatives can function as antineuroinflammatory agents , it’s plausible that this compound might affect pathways related to neuroinflammation

Result of Action

Given that tetrahydroisoquinoline derivatives can function as antineuroinflammatory agents , it’s plausible that this compound might have similar effects. More research is needed to confirm this and to understand the specific molecular and cellular effects of this compound’s action.

Future Directions

The future directions in the research of THIQ and thiophene derivatives would likely involve the development of novel compounds with potent biological activity, improved synthetic strategies, and a deeper understanding of their mechanisms of action .

Properties

IUPAC Name

5-ethyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S3/c1-3-20-8-11-22(29-20)30(25,26)23-19-7-6-17-12-13-24(15-18(17)14-19)31(27,28)21-9-4-16(2)5-10-21/h4-11,14,23H,3,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFDRLYFICACEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=C(C=C4)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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